5-(Dibenzylamino)-2-methyl-2-pentanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H27NO |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-(dibenzylamino)-2-methylpentan-2-ol |
InChI |
InChI=1S/C20H27NO/c1-20(2,22)14-9-15-21(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-8,10-13,22H,9,14-17H2,1-2H3 |
InChI Key |
SSYZDSBPTNIOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 5 Dibenzylamino 2 Methyl 2 Pentanol
Reactions Involving the Tertiary Hydroxyl Group
The tertiary nature of the alcohol at the C-2 position is a critical determinant of its reactivity. Unlike primary or secondary alcohols, the carbon atom bearing the hydroxyl group is bonded to three other carbon atoms, which introduces significant steric hindrance and influences the mechanisms of subsequent reactions.
Elimination Reactions and Alkene Formation Mechanisms
The dehydration of 5-(Dibenzylamino)-2-methyl-2-pentanol is a prominent reaction of its tertiary alcohol group, typically proceeding through an E1 (elimination, unimolecular) mechanism. This process is generally catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), particularly with the application of heat. masterorganicchemistry.com
The mechanism involves three key steps:
Protonation of the Hydroxyl Group: The acid protonates the hydroxyl group, converting it into a much better leaving group, water (H₂O).
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation at the C-2 position. This step is the rate-determining step of the reaction.
Deprotonation and Alkene Formation: A weak base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon (β-carbon). According to Zaitsev's rule, the most substituted alkene is typically the major product. masterorganicchemistry.com In this case, elimination could lead to the formation of 5-(dibenzylamino)-2-methyl-2-pentene and 5-(dibenzylamino)-2-methyl-1-pentene.
Alternatively, elimination can be induced under milder, non-acidic conditions using reagents like phosphorus oxychloride (POCl₃) in pyridine. libretexts.org This reaction often follows an E2 (elimination, bimolecular) mechanism, which can sometimes favor the formation of the less substituted alkene (Hofmann product), particularly if the base is sterically hindered. libretexts.org
| Reagent | Mechanism | Major Product (Predicted) | Conditions |
| H₂SO₄ or TsOH | E1 | 5-(Dibenzylamino)-2-methyl-2-pentene (Zaitsev) | Heat |
| POCl₃, Pyridine | E2 | 5-(Dibenzylamino)-2-methyl-1-pentene (Hofmann possibility) | 0 °C to reflux |
Nucleophilic Substitution Pathways at the Alcohol Carbon
Nucleophilic substitution at a tertiary carbon center is challenging. The steric bulk around the tertiary carbon generally prevents the backside attack required for a bimolecular (Sɴ2) mechanism. nih.govresearchgate.net Therefore, substitution reactions for this compound are expected to proceed via a unimolecular (Sɴ1) pathway. ysu.edu
The Sɴ1 mechanism for this compound would involve:
Protonation of the alcohol by a strong acid (e.g., HBr, HCl).
Loss of water to form the stable tertiary carbocation intermediate.
Attack of the nucleophile (e.g., Br⁻, Cl⁻) on the carbocation.
It is important to note that Sɴ1 reactions are often in competition with E1 elimination reactions, and the reaction conditions (temperature, solvent, nucleophile strength) will determine the product distribution. ysu.educell.com While direct Sɴ2 reactions are generally considered inapplicable to tertiary alcohols, some modern synthetic methods have reported exceptions, often involving intramolecular reactions or specialized catalysts that can facilitate substitution with inversion of configuration. nih.govresearchgate.netcore.ac.uk
| Reagent | Mechanism | Potential Product | Key Considerations |
| HBr, HCl | Sɴ1 | 2-Bromo-5-(dibenzylamino)-2-methylpentane | Competes with E1 elimination. pearson.com |
| Specialized Lewis Acids | Sɴ2-like (intramolecular) | Varies (e.g., cyclic products if a suitable internal nucleophile is present) | Requires specific substrate structure for intramolecular attack. core.ac.uk |
Reactions of the Dibenzylamino Functional Group
The dibenzylamino group is a tertiary amine, characterized by a nitrogen atom bonded to two benzyl (B1604629) groups and one alkyl chain. Its reactivity is centered on the lone pair of electrons on the nitrogen atom.
Reactions with Electrophiles and Nucleophiles at the Nitrogen Center
The lone pair of electrons on the nitrogen atom makes the dibenzylamino group nucleophilic and basic. masterorganicchemistry.com It can readily react with electrophiles.
Reaction with Acids: As a base, the nitrogen atom can be protonated by acids to form a quaternary ammonium salt.
Reaction with Alkylating Agents: The nitrogen can act as a nucleophile and react with alkylating agents (e.g., methyl iodide) to form a quaternary ammonium salt. This process is known as exhaustive methylation. The resulting quaternary ammonium ion can then undergo Hofmann elimination if a β-hydrogen is present on one of the alkyl substituents and the system is heated with a strong base. libretexts.org
The dibenzylamino group itself is not electrophilic and will not react with nucleophiles unless it is first activated, for instance, by conversion into a leaving group in a more complex transformation.
| Reagent Type | Example | Product Type | Mechanism |
| Brønsted Acid | HCl | Ammonium Chloride Salt | Acid-Base Reaction |
| Alkyl Halide | CH₃I | Quaternary Ammonium Iodide Salt | Nucleophilic Substitution (Sɴ2) |
| Electrophilic Aromatic Reagents | N/A | Benzyl groups can undergo electrophilic aromatic substitution, but this is less common for the amine itself. | Electrophilic Aromatic Substitution |
N-Deprotection Strategies for Accessing Primary or Secondary Amines
The dibenzylamino group is often used as a protecting group for amines in organic synthesis. The benzyl groups can be removed (debenzylation) to reveal a primary or secondary amine. Several methods are available for this transformation.
Catalytic Hydrogenolysis: This is one of the most common and effective methods for N-debenzylation. ox.ac.uk The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C). nih.gov This process cleaves the carbon-nitrogen bond, releasing the amine and forming toluene as a byproduct. It is generally a clean and high-yielding reaction.
Oxidative Cleavage: Certain oxidizing agents can also effect debenzylation. For example, systems like laccase from Trametes versicolor in combination with TEMPO have been shown to selectively deprotect N-benzylated amines. researchgate.net
Acid-Mediated Deprotection: In some cases, strong acids can be used to remove benzyl groups, particularly substituted ones like the 2,4-dimethoxybenzyl (DMB) group. bme.hu
| Method | Reagents | Byproducts | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | Mild conditions, high efficiency. ox.ac.uknih.gov |
| Oxidative Deprotection | Laccase/TEMPO, O₂ | Benzaldehyde | Green chemistry approach, selective. researchgate.net |
| Acidolysis | Trifluoroacetic Acid (TFA), Triflic Acid | Varies | Typically used for more labile benzyl-type groups. bme.hu |
N-Alkylation and N-Acylation Studies
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, the presence of two bulky benzyl groups creates significant steric hindrance around the nitrogen, which is expected to modulate its reactivity in N-alkylation and N-acylation reactions.
N-Alkylation:
The reaction of the dibenzylamino group with alkylating agents, such as alkyl halides, would lead to the formation of a quaternary ammonium salt. This is a classic SN2 reaction where the amine acts as the nucleophile. Due to the steric hindrance imposed by the two benzyl groups and the alkyl chain, the rate of this reaction is anticipated to be significantly slower compared to less hindered tertiary amines. Forcing conditions, such as elevated temperatures and the use of highly reactive alkylating agents (e.g., methyl iodide or benzyl bromide), would likely be necessary to achieve a reasonable reaction rate.
The general reaction is as follows: R3N + R'-X → [R3N-R']+X-
For this compound, the reaction with an alkyl halide (R'-X) would yield the corresponding quaternary ammonium salt.
Hypothetical N-Alkylation Reaction Data
| Alkylating Agent (R'-X) | Solvent | Temperature (°C) | Reaction Time (h) | Predicted Yield (%) |
| Methyl Iodide | Acetonitrile (B52724) | 80 | 24 | 85 |
| Ethyl Bromide | DMF | 100 | 48 | 60 |
| Benzyl Bromide | Acetonitrile | 80 | 36 | 75 |
This table presents hypothetical data based on general principles of N-alkylation of sterically hindered tertiary amines and is for illustrative purposes only.
N-Acylation:
N-acylation of tertiary amines is generally not a feasible reaction as it would require the formation of a highly unstable N-acylammonium salt with a positive charge on the nitrogen atom, which cannot be stabilized by deprotonation. Unlike primary and secondary amines, which can be acylated to form stable amides, the dibenzylamino group in this compound is not expected to undergo N-acylation with typical acylating agents like acyl chlorides or anhydrides under standard conditions.
Intramolecular Interactions and Synergistic Reactivity Between Functional Groups
The proximity of the dibenzylamino and the tertiary alcohol groups in this compound allows for potential intramolecular interactions that can influence the reactivity of both functional groups.
Intramolecular cyclization could potentially occur under specific conditions, leading to the formation of a heterocyclic ring system. For instance, activation of the tertiary alcohol followed by nucleophilic attack by the nitrogen atom could lead to the formation of a six-membered piperidine ring. This would likely require converting the hydroxyl group into a better leaving group, for example, by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate).
The proposed mechanism would involve an intramolecular SN2 reaction. The rate of this cyclization would be dependent on the conformational flexibility of the pentyl chain, which allows the nitrogen nucleophile to approach the electrophilic carbon center from the backside.
Rearrangement reactions are also a possibility, particularly under strongly acidic and high-temperature conditions, which could promote carbocation formation at the tertiary carbon of the alcohol. The presence of the nitrogen atom could influence the stability and subsequent rearrangement pathways of such a carbocation, potentially through the formation of a cyclic ammonium intermediate.
Predicted Products of Intramolecular Reactions
| Reaction Condition | Proposed Intermediate | Major Product |
| H2SO4, heat | Tertiary carbocation | Dehydration/elimination products |
| 1. TsCl, Pyridine; 2. Heat | Tosylated alcohol | 1,1-Dibenzyl-2,2,6-trimethylpiperidinium tosylate |
This table presents predicted products based on general mechanistic pathways and is for illustrative purposes only.
The dibenzylamino group can influence the reactivity of the tertiary alcohol through neighboring group participation. The nitrogen's lone pair can act as an internal nucleophile, potentially accelerating reactions at the alcohol's carbon center. For example, in a substitution reaction where the hydroxyl group is first converted to a good leaving group, the nitrogen could participate in the displacement of the leaving group to form a cyclic ammonium intermediate. This intermediate would then be opened by an external nucleophile.
Conversely, the hydroxyl group can influence the reactivity of the amine. Intramolecular hydrogen bonding between the alcohol's proton and the nitrogen's lone pair is possible. This interaction would decrease the nucleophilicity of the nitrogen, thereby slowing down its reactions, such as N-alkylation. This hydrogen bonding could also influence the conformational preferences of the molecule.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
Kinetic Aspects:
The kinetics of reactions involving this compound are expected to be heavily influenced by steric factors. As previously mentioned, the bulky dibenzylamino group will likely result in slower rates for N-alkylation compared to less hindered amines. The reaction would be expected to follow second-order kinetics, being first order in both the amine and the alkylating agent.
For intramolecular cyclization, the rate would be dependent on the concentration of the activated alcohol and would likely follow first-order kinetics. The activation energy for this process would be influenced by the stability of the transition state leading to the cyclic product.
Thermodynamic Aspects:
The thermodynamics of the reactions will determine the position of the equilibrium. The formation of a quaternary ammonium salt via N-alkylation is generally a thermodynamically favorable process.
Computational and Theoretical Studies of 5 Dibenzylamino 2 Methyl 2 Pentanol
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a flexible molecule like 5-(Dibenzylamino)-2-methyl-2-pentanol is not static. It exists as an ensemble of different spatial arrangements, or conformations, which can interconvert. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Molecular Mechanics and Quantum Chemical Calculations for Preferred Conformations
To determine the preferred conformations of this compound, a common approach involves a combination of molecular mechanics (MM) and quantum chemical (QC) calculations. researchgate.netnih.gov
Molecular Mechanics (MM): This method uses classical physics to model the molecule as a collection of atoms held together by springs representing bonds. MM is computationally inexpensive and allows for a rapid exploration of the vast conformational space by systematically rotating the rotatable bonds. This initial scan helps to identify a set of low-energy candidate conformations.
Quantum Chemical Calculations: The geometries of the low-energy conformations identified by MM are then typically refined using more accurate, but computationally intensive, quantum chemical methods like Density Functional Theory (DFT). nih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to provide more accurate energies and geometries. The results of these calculations would yield a ranked order of the most stable conformations.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|
| A | 0.00 | 65.2 |
| B | 0.50 | 25.1 |
| C | 1.20 | 9.7 |
This table is illustrative and does not represent actual experimental or calculated data.
Analysis of Intra- and Intermolecular Interactions (e.g., hydrogen bonding, steric effects)
The relative stability of different conformations is determined by a delicate balance of various non-covalent interactions. nih.gov For this compound, these would include:
Intramolecular Hydrogen Bonding: A key interaction would be the potential for a hydrogen bond between the hydroxyl (-OH) group's hydrogen and the nitrogen of the dibenzylamino group. The strength and geometry of this interaction would significantly influence the preferred conformation of the aliphatic chain. mdpi.com
Steric Effects: The bulky dibenzylamino group and the methyl groups create steric hindrance, which destabilizes conformations where these groups are in close proximity. Computational methods can quantify this steric repulsion.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights into how reactants are transformed into products. diva-portal.org
Transition State Theory and Reaction Coordinate Analysis for Key Steps
Transition State Theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.orgyoutube.com It postulates that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state.
Transition State Searching: Computational algorithms can locate the geometry of the transition state for a given reaction step. This is a critical calculation as the energy of the transition state relative to the reactants determines the activation energy of the reaction.
Reaction Coordinate Analysis: By mapping the energy of the system as it moves from reactants to products through the transition state, a reaction energy profile can be constructed. This profile provides a visual representation of the energy barriers that must be overcome for the reaction to proceed.
Prediction of Reaction Pathways and Selectivity (e.g., regioselectivity, stereoselectivity)
For reactions involving this compound, there may be multiple possible outcomes. Computational methods can help predict the major products.
Regioselectivity: In reactions where a reagent can attack different sites on the molecule, calculating the activation energies for each possible pathway can predict which product will be formed preferentially. diva-portal.org
Stereoselectivity: If the reaction can produce different stereoisomers, computational modeling of the transition states leading to each isomer can explain and predict the observed stereochemical outcome. The relative energies of the diastereomeric transition states are often used to rationalize the product distribution.
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. Quantum chemical calculations provide a wealth of information about the distribution of electrons within this compound.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Atomic Charges and Electrostatic Potential: These calculations reveal the distribution of charge across the molecule. For this compound, one would expect a partial negative charge on the nitrogen and oxygen atoms and partial positive charges on the hydrogen of the hydroxyl group and the carbon atoms bonded to them. This information is crucial for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of the bonding within the molecule, including the nature of the intramolecular hydrogen bond and other stabilizing electronic interactions. nih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. numberanalytics.comnumberanalytics.comfiveable.me The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity and stability. numberanalytics.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the dibenzylamino group and the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. These regions, therefore, represent the nucleophilic centers of the molecule. Conversely, the LUMO is likely distributed over the benzyl (B1604629) groups' aromatic rings and the C-N and C-O antibonding orbitals.
The energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap, can be calculated using computational methods such as Density Functional Theory (DFT). A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -0.8 |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar organic molecules.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is crucial for understanding its polarity, solubility, and intermolecular interactions. A molecular electrostatic potential (MEP) map is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. pearson.comlibretexts.org These maps use a color spectrum to indicate regions of varying electron density, with red representing electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential). youtube.com
In the case of this compound, the MEP map would be expected to show regions of high negative potential (red) around the nitrogen and oxygen atoms, corresponding to their lone pairs of electrons. pearson.com These sites are the most likely to be involved in nucleophilic attacks or hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the carbon atoms adjacent to the nitrogen would exhibit a positive potential (blue), indicating their electrophilic character. The benzyl groups would show a more neutral potential (green), with some polarization due to the aromatic pi-system.
Understanding the charge distribution allows for the prediction of how the molecule will interact with other molecules and its potential role in chemical reactions.
Computational Prediction of Spectroscopic Signatures
Computational methods are extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure elucidation and confirmation.
Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra (e.g., chemical shifts, coupling constants)
Theoretical calculations can provide valuable predictions of a molecule's Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the interpretation of experimental spectra and the confirmation of a molecule's structure.
Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. For this compound, key predicted vibrational frequencies would include the O-H stretch of the alcohol, the C-N stretch of the amine, the C-H stretches of the alkyl and aromatic groups, and the aromatic C=C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra. These predictions are based on the calculated magnetic shielding of each nucleus in the molecule's electronic environment.
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| -OH | 2.5-4.0 |
| Ar-H (benzyl) | 7.2-7.4 |
| -CH₂- (benzyl) | 3.6 |
| -N-CH₂- | 2.4 |
| -CH₂- (alkyl chain) | 1.3-1.6 |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar functional groups.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Ar-C (benzyl) | 127-140 |
| C-OH | 71 |
| -CH₂- (benzyl) | 58 |
| -N-CH₂- | 54 |
| -CH₂- (alkyl chain) | 20-40 |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar functional groups.
Computational Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))
Since this compound is a chiral molecule, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining its absolute configuration. comporgchem.com Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the ECD and VCD spectra for a given enantiomer. rsc.orgnih.gov
By comparing the computationally predicted spectrum with the experimentally measured spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. comporgchem.com This is a crucial step in the characterization of chiral molecules, especially those with potential pharmaceutical applications. The predicted ECD spectrum would show the differential absorption of left and right circularly polarized light by the molecule's chromophores, primarily the benzyl groups. The VCD spectrum, the vibrational analogue of ECD, would provide stereochemical information from the differential absorption of left and right circularly polarized infrared radiation by the molecule's vibrational modes.
Advanced Analytical Methodologies for the Structural Elucidation and Purity Assessment of 5 Dibenzylamino 2 Methyl 2 Pentanol
Chromatographic Techniques for Separation and Purification
Chromatographic methods are indispensable for separating 5-(dibenzylamino)-2-methyl-2-pentanol from potential impurities, starting materials, or by-products and for quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Volatile Derivatives
Due to its relatively high molecular weight and the presence of a polar hydroxyl group, this compound exhibits limited volatility, making it challenging to analyze directly by Gas Chromatography (GC). To overcome this, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. nih.govnih.gov A common approach is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.
Derivatization Process: A typical procedure involves reacting the compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in an appropriate solvent like acetonitrile (B52724) or pyridine. The reaction is generally rapid and proceeds at a slightly elevated temperature (e.g., 60-70 °C) for complete conversion.
GC-MS Method Parameters: The resulting TMS-ether derivative can be analyzed using a standard non-polar capillary column.
Column: A common choice would be a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
Carrier Gas: Helium is typically used with a constant flow rate of approximately 1 mL/min. nih.gov
Injector: Splitless injection is often preferred for trace analysis, with an injector temperature set to around 280 °C.
Oven Temperature Program: A programmed temperature gradient is employed to ensure good separation. An example program could start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C, and hold for 10 minutes. pharmacyjournal.info
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned would typically be from m/z 40 to 600. The ion source and transfer line temperatures would be maintained at approximately 230 °C and 280 °C, respectively. nih.gov
The resulting total ion chromatogram (TIC) would provide the retention time of the derivatized compound, while the mass spectrum would offer structural information through its fragmentation pattern, confirming the identity and assessing purity by separating it from any volatile impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a robust technique for determining the purity of this compound under non-destructive conditions. A reversed-phase method is most suitable for this non-polar compound.
Purity Determination: A typical HPLC method for purity analysis would involve a C18 stationary phase.
Column: A 250 mm x 4.6 mm, 5 µm particle size C18 column.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is effective. akjournals.com A gradient might run from 30% to 95% organic solvent over 20-30 minutes.
Detection: UV detection is suitable due to the presence of the two benzyl (B1604629) groups. A wavelength of approximately 254 nm would provide a strong chromophore for sensitive detection. akjournals.com
Flow Rate: A standard flow rate of 1.0 mL/min is typically used.
The purity is calculated from the resulting chromatogram by dividing the peak area of the main compound by the total area of all peaks detected.
Enantiomeric Excess Determination: The structure of this compound contains no stereocenters. The carbon atom at position 2, bearing the hydroxyl group and two methyl groups, is a quaternary carbon and is achiral. Therefore, the compound is not chiral and cannot exist as enantiomers. As a result, the determination of enantiomeric excess is not applicable to this molecule. Purity analysis by HPLC will focus solely on the separation from achiral impurities.
Spectroscopic Techniques for Structural Characterization
Spectroscopic techniques are paramount for the de novo structural confirmation of this compound, providing detailed information about its atomic connectivity, molecular weight, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and advanced 2D experiments like COSY, HSQC, HMBC)
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. uobasrah.edu.iq
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, the spectrum would show distinct signals for the aromatic, benzylic, alkyl chain, and methyl protons. The hydroxyl proton often appears as a broad singlet whose position can vary depending on concentration and solvent. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon attached to the electronegative oxygen atom (C2) would appear significantly downfield in the 65-75 ppm range. libretexts.orgazom.com The benzylic carbons and aromatic carbons would also have characteristic chemical shifts.
Advanced 2D NMR Experiments: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms. wikipedia.orgnumberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It would show correlations between the adjacent methylene (B1212753) groups (CH₂) in the pentanol (B124592) backbone (H3 ↔ H4 ↔ H5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. wikipedia.org It allows for the unambiguous assignment of each protonated carbon in the molecule.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |
| C1 (2 x -CH₃) | ~1.2 (s, 6H) | ~29 | HMBC: C2, C3 |
| C2 (-C(OH)-) | - | ~71 | HMBC: from H1, H3 |
| C3 (-CH₂-) | ~1.6 (m, 2H) | ~42 | COSY: H4; HMBC: C1, C2, C4, C5 |
| C4 (-CH₂-) | ~1.5 (m, 2H) | ~22 | COSY: H3, H5; HMBC: C3, C5 |
| C5 (-CH₂-N) | ~2.5 (t, 2H) | ~54 | COSY: H4; HMBC: C3, C4, C6 |
| C6 (2 x -CH₂-Ph) | ~3.6 (s, 4H) | ~58 | HMBC: C5, C7, C8 |
| C7 (2 x Ar C) | - | ~139 | HMBC: from H6, H8 |
| C8/C12 (4 x Ar CH) | ~7.3 (d, 4H) | ~129 | HMBC: from H6, H9 |
| C9/C11 (4 x Ar CH) | ~7.4 (t, 4H) | ~128 | HMBC: from H8, H10 |
| C10 (2 x Ar CH) | ~7.3 (t, 2H) | ~127 | HMBC: from H9 |
| -OH | Variable (br s, 1H) | - | - |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. s=singlet, t=triplet, m=multiplet, br=broad.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
HRMS provides an extremely accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. For this compound (C₂₀H₂₇NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments provide insight into the molecular structure by analyzing the fragmentation patterns. The fragmentation of the protonated molecule is driven by the locations of the tertiary amine and the hydroxyl group.
Benzylic Cleavage: The most characteristic fragmentation for N-benzyl compounds is the cleavage of the C-N bond to form the highly stable benzyl cation at m/z 91. nih.gov This would likely be a very abundant ion in the spectrum.
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a common pathway for amines. This could lead to the loss of a C₄H₉O radical from the pentanol chain or the loss of a benzyl group.
Dehydration: The tertiary alcohol can undergo the loss of a water molecule (18 Da), particularly under certain ionization conditions, leading to an [M+H-H₂O]⁺ ion.
Tropylium (B1234903) Ion: The benzyl cation (m/z 91) can sometimes rearrange to the even more stable tropylium ion, which has the same m/z value. youtube.com
| m/z (proposed) | Ion Structure/Origin | Fragmentation Pathway |
| 298.2222 | [M+H]⁺ | Protonated Parent Molecule |
| 280.2116 | [M+H-H₂O]⁺ | Loss of water from the tertiary alcohol |
| 206.1545 | [M-C₇H₇]⁺ | Loss of a benzyl radical |
| 198.1647 | [C₁₄H₁₆N]⁺ | Cleavage of the C4-C5 bond |
| 91.0548 | [C₇H₇]⁺ | Formation of the benzyl/tropylium cation |
Note: m/z values are calculated for the monoisotopic exact masses.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar bonds.
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded hydroxyl group. youtube.com
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹), while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C=C Stretches: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond will result in a strong band around 1150-1200 cm⁻¹.
C-N Stretch: The C-N stretching vibration of the tertiary amine is typically found in the 1000-1250 cm⁻¹ region and may overlap with other signals.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations.
Aromatic Ring Modes: The symmetric "ring breathing" vibration of the benzene (B151609) rings will produce a very strong and sharp signal near 1000 cm⁻¹. Other aromatic C=C stretching bands will also be prominent.
C-H Stretches: Aliphatic and aromatic C-H stretching vibrations are also visible in the Raman spectrum, complementing the IR data.
Skeletal Vibrations: The C-C backbone of the pentanol chain will produce a series of bands in the fingerprint region (<1400 cm⁻¹). researchgate.net
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H | Stretching | 3200-3600 | Weak | Strong, Broad (IR) |
| Aromatic C-H | Stretching | 3030-3080 | 3030-3080 | Medium-Strong (Raman) |
| Aliphatic C-H | Stretching | 2850-2960 | 2850-2960 | Strong (IR & Raman) |
| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 | Medium-Strong |
| C-O | Stretching | 1150-1200 | Weak | Strong (IR) |
| Aromatic Ring | Ring Breathing | - | ~1000 | Very Strong (Raman) |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
For this compound, obtaining a suitable single crystal is the first critical step. Once a crystal of sufficient quality is grown, it is mounted on a diffractometer, and a full diffraction dataset is collected. The analysis of this data reveals the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice.
A key aspect of X-ray crystallography for chiral molecules is the determination of the absolute configuration, which distinguishes between the (R)- and (S)-enantiomers. This is often achieved through the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the structure or by using specific X-ray wavelengths. researchgate.net The Flack parameter, derived from the crystallographic refinement, provides a reliable indicator of the correct enantiomer. researchgate.net
While specific crystallographic data for this compound is not publicly available, the following table illustrates typical data that would be obtained from such an analysis, based on structurally related amino alcohols.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C20H27NO |
| Formula Weight | 297.44 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 10.123 |
| b (Å) | 5.876 |
| c (Å) | 15.432 |
| β (°) | 105.2 |
| Volume (ų) | 885.4 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.115 |
This data would provide a definitive three-dimensional model of the molecule, confirming the connectivity and stereochemistry at the chiral center.
Chiroptical Methods for Stereochemical Analysis
Chiroptical methods are a group of analytical techniques that utilize the differential interaction of chiral molecules with polarized light to provide information about their stereochemistry. nih.gov These methods are non-destructive and can be used to analyze samples in solution.
Polarimetry is a fundamental chiroptical technique that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. nih.gov This phenomenon, known as optical rotation, is a characteristic property of enantiomers, which rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a standardized value calculated from the observed rotation, concentration of the sample, and the path length of the polarimeter cell.
The specific rotation of this compound would be a critical parameter for its characterization, allowing for the differentiation of its enantiomers and the determination of its enantiomeric purity. The sign of the rotation (+ or -) denotes whether the compound is dextrorotatory or levorotatory.
While experimentally determined specific rotation values for this compound are not readily found in the literature, the following table provides a representative example of how such data would be presented.
Table 2: Hypothetical Polarimetry Data for an Enantiomer of this compound
| Parameter | Value |
|---|---|
| Enantiomer | (S)-(-)-5-(Dibenzylamino)-2-methyl-2-pentanol |
| Specific Rotation [α]D20 | -25.5° |
| Concentration (c) | 1.0 g/100 mL |
| Solvent | Chloroform |
| Wavelength | 589 nm (Sodium D-line) |
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnsf.gov A CD spectrum is a plot of this difference in absorption (usually expressed as molar ellipticity, [θ]) versus wavelength. This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule.
In the case of this compound, the benzyl groups on the nitrogen atom act as chromophores. The chiral center at the 2-position of the pentanol backbone will induce a chiral environment around these chromophores, leading to a characteristic CD spectrum. The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) can provide detailed information about the absolute configuration and conformation of the molecule in solution. rsc.org
Induced Circular Dichroism (ICD) can also be employed, where the chiral molecule imparts chirality to an achiral probe molecule upon complexation, resulting in a measurable CD signal. rsc.org
A hypothetical CD spectrum for an enantiomer of this compound might exhibit Cotton effects in the UV region corresponding to the electronic transitions of the aromatic rings. The data would be presented as follows:
Table 3: Hypothetical Circular Dichroism Data for an Enantiomer of this compound
| Wavelength (λmax, nm) | Molar Ellipticity ([θ], deg·cm²·dmol⁻¹) | Solvent |
|---|---|---|
| 268 | +500 | Methanol |
| 262 | +450 | Methanol |
The sign and intensity of these Cotton effects could be correlated with a specific absolute configuration through empirical rules or by comparison with computational predictions.
Applications of 5 Dibenzylamino 2 Methyl 2 Pentanol in Research and Development
Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
Chiral amino alcohols are paramount in the field of asymmetric catalysis, where they are used to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer of a chiral product. rsc.orgpolyu.edu.hk The dibenzylamino-pentanol structure is well-suited for this role, either as a recoverable chiral auxiliary or as a ligand for a metal catalyst.
The nitrogen and oxygen atoms of 5-(Dibenzylamino)-2-methyl-2-pentanol can act as a bidentate ligand, coordinating to a metal center to form a chiral metal complex. alfa-chemistry.com The synthesis of such complexes typically involves the reaction of the amino alcohol with a suitable metal precursor, such as a metal halide or acetate. The bulky dibenzyl groups and the tertiary alcohol moiety would create a specific chiral environment around the metal center, which is crucial for effective asymmetric induction.
Metal complexes of chiral amino alcohols have been successfully synthesized with a variety of transition metals, including ruthenium, rhodium, iridium, copper, and zinc. alfa-chemistry.commdpi.comacs.org The choice of metal and other ligands on the metal center can be fine-tuned to optimize the catalytic activity and selectivity for a specific transformation.
Table 1: Examples of Metal Complexes with Chiral Amino Alcohol Ligands
| Chiral Amino Alcohol Ligand | Metal Center | Resulting Complex Type | Potential Application |
|---|---|---|---|
| (1S,2R)-1-Amino-2-indanol | Ruthenium(II) | [RuCl₂(p-cymene)(aminoindanol)] | Asymmetric Transfer Hydrogenation |
| N-Methylephedrine | Zinc(II) | Dialkylzinc Adduct | Enantioselective Alkylation |
| (S)-Diphenylprolinol | Copper(II) | [Cu(OAc)₂(prolinol)]₂ | Asymmetric Michael Addition |
Metal complexes derived from chiral amino alcohols are powerful catalysts for a wide array of enantioselective transformations.
Asymmetric Hydrogenation: Ruthenium and iridium complexes of chiral amino alcohols are highly effective catalysts for the asymmetric hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantioselectivity. mdpi.comacs.orgresearchgate.net The catalyst derived from this compound could potentially be employed in similar reductions.
Aldol (B89426) Reactions: Chiral amino alcohol-derived catalysts can promote enantioselective aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov These reactions are crucial for the construction of complex molecules with multiple stereocenters.
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael addition, can be rendered enantioselective using chiral catalysts. mdpi.comresearchgate.net Copper complexes of chiral amino alcohols have shown particular promise in catalyzing asymmetric Michael additions. acs.org
Table 2: Performance of Chiral Amino Alcohol Ligands in Asymmetric Catalysis
| Reaction Type | Chiral Amino Alcohol Ligand | Substrate | Product Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | (1S,2R)-1-Amino-2-indanol | N-Phosphinyl Ketimines | Up to 82% |
| Enantioselective Aldol Reaction | Proline-derived amino alcohols | Ketones and Aldehydes | Often >90% |
| Asymmetric Michael Addition | Primary Amino Amide Alcohol | 4-Hydroxycoumarin and α,β-Unsaturated Ketones | High enantioselectivity reported |
Precursor in the Synthesis of Complex Organic Molecules
Chiral amino alcohols are valuable building blocks in the synthesis of complex, biologically active molecules. chemrxiv.orgdiva-portal.orgfrontiersin.org Their bifunctional nature allows for diverse chemical modifications, making them versatile starting materials.
Alkaloids: Many alkaloids, a class of naturally occurring compounds with significant physiological activity, contain chiral amino alcohol motifs. oup.comresearchgate.net The synthesis of these complex molecules often relies on the incorporation of chiral amino alcohol building blocks to install the desired stereochemistry.
Terpenes: While less common, amino alcohol functionalities can be incorporated into the synthesis of terpenes and their derivatives to introduce nitrogen atoms and create analogs with potentially new biological properties. mdpi.comscielo.brnih.gov The synthesis of complex terpenes often involves the use of chiral building blocks to control the stereochemical outcome. nih.govbaranlab.org
The structural features of this compound also lend themselves to the field of materials science.
Exploration as a Scaffold for Supramolecular Assemblies
The ability of amino alcohols to participate in hydrogen bonding and other non-covalent interactions makes them excellent candidates for the construction of supramolecular assemblies. nih.govrsc.orgresearchgate.net The dibenzyl groups in this compound could further contribute to the stability of such assemblies through π-π stacking interactions. These self-assembled structures can have applications in areas such as drug delivery and catalysis. mdpi.com
Furthermore, amino alcohols can be incorporated into polymers to create responsive materials. These "smart" polymers can change their properties in response to external stimuli such as temperature or pH. mdpi.comnih.govrsc.orgmdpi.com For instance, polymers containing amino groups can exhibit pH-responsive behavior due to the protonation and deprotonation of the nitrogen atom. rsc.orgmdpi.com Similarly, the hydrogen-bonding capabilities of the alcohol group can contribute to thermoresponsive properties. mdpi.comnih.gov
Investigation of Hydrogen Bonding and π-π Stacking Interactions
The presence of a hydroxyl (-OH) group in this compound makes it a potential hydrogen bond donor, while the nitrogen atom of the dibenzylamino group can act as a hydrogen bond acceptor. These functionalities could allow the molecule to form hydrogen-bonded networks in the solid state or to interact with other molecules in solution.
Furthermore, the two benzyl (B1604629) rings attached to the nitrogen atom provide a platform for π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are fundamental in the organization of molecules in crystals and have been studied in various systems. For instance, computational studies on N,N-dibenzylaziridinium ions have explored intramolecular π-π stacking, demonstrating the stability of such conformations. nih.gov However, specific research quantifying the hydrogen bonding and π-π stacking interactions for this compound is not currently available.
A comprehensive search of scientific literature did not yield any studies that specifically investigate the crystallography or spectroscopic evidence of these interactions for this compound. Therefore, any discussion on this topic would be purely speculative and not based on published research findings.
Studies in Host-Guest Chemistry Applications
Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. The structural characteristics of this compound, with its potential for hydrogen bonding and π-π interactions, could theoretically allow it to act as a guest molecule, fitting into the cavity of a suitable host.
General principles of host-guest chemistry, as demonstrated with host molecules like cucurbit[n]urils, show that interactions are often driven by forces such as hydrogen bonding and ion-dipole interactions. nih.govrsc.org However, there are no published studies that report the use of this compound as either a host or a guest in such chemical systems. The scientific community has not yet explored its potential in this area of supramolecular chemistry.
Investigation in Material Science (e.g., polymerizable monomers, self-assembling systems)
In material science, molecules with specific functional groups can be used as monomers for polymerization or can self-assemble into ordered structures. The hydroxyl group in this compound could potentially be functionalized to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate. The bulky dibenzylamino group would likely influence the properties of the resulting polymer.
Similarly, the combination of hydrogen bonding and π-π stacking capabilities could, in principle, drive the self-assembly of this molecule into larger, ordered systems like liquid crystals or gels. Non-covalent interactions are known to be key drivers in the formation of supramolecular assemblies. unito.it
Despite these theoretical possibilities, a thorough review of the material science literature does not reveal any instances where this compound has been investigated as a polymerizable monomer or as a component in a self-assembling system. Its potential in these applications remains unexplored and undocumented in scientific publications.
Conclusion and Future Outlook
Summary of Key Research Findings and Methodological Advances
Research in the broader field of multifunctional amine-alcohols has led to significant methodological advances. The synthesis of such compounds often involves the N-alkylation of amines with alcohols, a process that has seen the development of more efficient and environmentally benign catalytic systems. bath.ac.uknih.gov These methods often utilize transition metal catalysts to facilitate the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with an amine to form an imine or enamine, followed by reduction to the corresponding alkylated amine. bath.ac.uk
Key findings in the synthesis of related amino alcohols include:
Catalytic Hydrogenation: The catalytic hydrogenation of precursor molecules is a well-established method. For instance, the synthesis of 5-diethylamino-2-pentanol (B1593837) has been achieved through the catalytic hydrogenation of 1-diethylaminopentyne-4-ol-2 using a nickel catalyst in the presence of an alkali-reacting compound to suppress byproduct formation.
Reductive Amination: The reductive amination of carbonyl compounds remains a cornerstone for the synthesis of amines. mdpi.com This can be applied to create complex amine-alcohols by utilizing precursors containing a carbonyl and a hydroxyl group.
Enamine-Tautomerization-Driven Reactions: Recent advancements have explored novel reaction pathways, such as the enamine-tautomerization-driven Mannich reaction of alkylazaarenes with aminals, demonstrating excellent functional group tolerance, including hydroxyl groups. acs.org
While specific research findings on 5-(Dibenzylamino)-2-methyl-2-pentanol are scarce, its structure suggests it could be synthesized via the reductive amination of a suitable keto-alcohol with dibenzylamine (B1670424) or by the N-alkylation of dibenzylamine with a halo-alcohol derivative.
Challenges and Emerging Trends in Multifunctional Amine-Alcohol Chemistry
The chemistry of multifunctional amine-alcohols is not without its challenges. One of the primary hurdles is achieving selective reactions at one functional group while leaving the other intact. The inherent basicity of the amine and the nucleophilicity/acidity of the alcohol can lead to competing side reactions.
Current Challenges:
Stereocontrol: For chiral amine-alcohols, controlling the stereochemistry during synthesis is crucial, especially for applications in asymmetric catalysis and pharmaceuticals.
Catalyst Deactivation: In catalytic processes, the amine functionality can sometimes act as a ligand, coordinating to the metal center and leading to catalyst inhibition or deactivation.
Emerging Trends:
Photocatalysis: The use of photocatalysis for the N-alkylation of amines with alcohols is a rapidly growing area. nih.gov These methods often proceed under mild, ambient temperature conditions, offering a greener alternative to traditional heating. nih.gov
Organocatalysis: The development of metal-free catalytic systems is another significant trend, addressing concerns about the cost and toxicity of some transition metals.
Flow Chemistry: Continuous flow reactors are being increasingly employed for the synthesis of amine-alcohols, offering advantages in terms of safety, scalability, and precise control over reaction parameters.
Computational Modeling: In silico methods are becoming more powerful in predicting the reactivity of multifunctional molecules and in designing new catalysts and synthetic routes. nih.govresearchgate.netchemrxiv.org
Prospective Research Directions for this compound Derivatives and Related Analogs
Given the structural features of this compound, several prospective research directions can be envisioned for its derivatives and analogs.
Catalysis: The presence of both a tertiary amine and a tertiary alcohol makes this scaffold interesting for the development of new ligands for metal-catalyzed reactions or as organocatalysts themselves. The steric bulk provided by the dibenzyl group and the gem-dimethyl group could impart unique selectivity in catalytic transformations.
Medicinal Chemistry: Amino alcohols are a common motif in pharmacologically active compounds. Derivatives of this compound could be synthesized and screened for various biological activities. The lipophilic dibenzyl groups could influence the compound's ability to cross cell membranes.
Materials Science: The amine and alcohol functionalities could be utilized to incorporate these molecules into polymeric structures. For example, the alcohol could be esterified to form a monomer for polymerization, while the amine could provide sites for cross-linking or for altering the surface properties of materials.
Supramolecular Chemistry: The hydrogen bond donor capability of the alcohol and the potential for the amine to be protonated make these molecules interesting building blocks for the construction of supramolecular assemblies. rsc.org
Future research would likely begin with the development of a robust and scalable synthesis for this compound. Subsequent derivatization of the alcohol or modification of the N-benzyl groups would open up a library of related analogs for investigation in the aforementioned areas. A thorough characterization of their physical and chemical properties would be essential to unlock their full potential.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(Dibenzylamino)-2-methyl-2-pentanol, and how can reaction conditions influence stereochemical outcomes?
- Methodological Answer : A reductive amination approach using NaHB(OAc)₃ in dichloromethane (DCM) with acetic acid (HOAc) as a catalyst is effective for introducing dibenzylamino groups to cyclic ketones. For example, analogous synthesis of dibenzylamino-cyclohexylpiperazine derivatives demonstrated high regioselectivity under these conditions . Optimization should focus on solvent polarity (e.g., DCM vs. THF) and reducing agents (e.g., LiAlH₄ for subsequent reductions), as these factors critically influence stereochemistry and yield .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H NMR) is essential for confirming the dibenzylamino group’s presence (e.g., aromatic protons at δ 7.2–7.3 ppm) and the tertiary alcohol’s stereochemistry. Mass spectrometry (MS) provides molecular ion confirmation, while infrared (IR) spectroscopy identifies key functional groups (e.g., N-H stretches at ~3277 cm⁻¹ and C-O stretches at ~1080 cm⁻¹) .
Q. How can researchers assess the solubility and proton-donor interactions of this compound in different solvents?
- Methodological Answer : Solubility studies in fluoroalkanesulfonate salts versus alkanesulfonate salts reveal proton donor-acceptor interactions. For example, 2-methyl-2-pentanol analogs exhibit reduced solubility in fluorinated solvents due to inductive effects on sulfonate groups. Differential scanning calorimetry (DSC) and free energy calculations (ΔG) can quantify these interactions .
Advanced Research Questions
Q. How do steric effects from the dibenzylamino group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bulky dibenzylamino group creates steric hindrance, slowing SN2 reactions. Computational modeling (e.g., DFT) can predict transition-state geometries, while kinetic studies under varying temperatures (25–60°C) and solvents (polar aprotic vs. protic) quantify steric contributions. Contrast this with less hindered analogs (e.g., mono-benzyl derivatives) to isolate steric effects .
Q. What strategies resolve contradictions in reported synthetic yields for dibenzylamino-alcohol derivatives?
- Methodological Answer : Discrepancies often arise from trace moisture in solvents or incomplete reduction steps. Rigorous drying of reagents (e.g., molecular sieves for DCM) and real-time reaction monitoring via in-situ IR or LC-MS improve reproducibility. For example, LiAlH₄ reductions require strict anhydrous conditions to avoid side reactions .
Q. How can researchers design experiments to probe the compound’s role as a chiral auxiliary or catalyst in asymmetric synthesis?
- Methodological Answer : Test enantioselective induction in model reactions (e.g., aldol condensations or epoxidations). Use chiral HPLC or circular dichroism (CD) to analyze product enantiomeric excess (ee). Compare results with structurally similar auxiliaries (e.g., Evans oxazolidinones) to benchmark performance .
Q. What computational methods are effective for predicting the compound’s binding affinity to biological targets (e.g., receptors or enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics (MD) simulations can predict binding modes to targets like sigma-1 receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
